molecular formula C8H10F2N2 B13664723 (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine

(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine

Cat. No.: B13664723
M. Wt: 172.18 g/mol
InChI Key: VXPGRHSSUYYRQX-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyridine ring, along with a methanamine group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmaceuticals, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines through a radical process. This process can be achieved using oxazino pyridine intermediates, which are transformed into pyridinium salts upon acid treatment . The reaction conditions are generally mild, allowing for the late-stage difluoromethylation of pyridine-containing drugs.

Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a valuable tool for probing biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its incorporation into various products can enhance their stability, bioavailability, and overall efficacy .

Mechanism of Action

The mechanism of action of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (6-(Difluoromethoxy)pyridin-3-yl)methanamine
  • (6-(Difluoromethyl)-5-methoxypyridin-2-yl)methanamine

Comparison: Compared to similar compounds, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both difluoromethyl and methyl groups enhances its ability to interact with biological targets, providing advantages over other similar compounds .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

[6-(difluoromethyl)-5-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C8H10F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,3,11H2,1H3

InChI Key

VXPGRHSSUYYRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)CN

Origin of Product

United States

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